ICT2700 Exhibits 75-Fold CYP1A1-Dependent Cytotoxic Potentiation Over Wild-Type Cells, With Negligible Activation by CYP1A2, CYP1B1, or CYP3A4
In the most direct demonstration of CYP1A1-gated cytotoxicity, stable transfection of CYP1A1 into EJ138 bladder cancer cells (which lack endogenous CYP1A1 expression) resulted in a 75-fold increase in chemosensitivity to ICT2700 relative to wild-type EJ138 cells [1]. By contrast, EJ138 cells engineered to express CYP1A2 showed negligible chemosensitivity to ICT2700, and EJ138 cells exposed to CYP1B1-generated or CYP3A4-generated metabolites of ICT2700 were similarly unresponsive [1]. The CYP1 inhibitor α-naphthoflavone completely negated ICT2700 cytotoxicity in CYP1A1-positive cells, confirming the isoform-specific activation mechanism [1]. This isogenic cell panel approach represents a direct head-to-head comparison across multiple CYP isoforms within the same cellular background.
| Evidence Dimension | Chemosensitivity (fold-increase upon CYP introduction into EJ138 cells) |
|---|---|
| Target Compound Data | ICT2700: 75-fold increased chemosensitivity in EJ138-CYP1A1 vs wild-type EJ138 |
| Comparator Or Baseline | EJ138-CYP1A2: negligible chemosensitivity; EJ138 + CYP1B1/CYP3A4-generated metabolites: negligible chemosensitivity; EJ138-CYP1A1 + α-naphthoflavone: chemosensitivity negated |
| Quantified Difference | ≥75-fold selectivity window for CYP1A1 over CYP1A2/CYP1B1/CYP3A4 |
| Conditions | 96-h exposure; MTT/sulforhodamine B assay; EJ138 isogenic cell panel (bladder cancer); Mol Cancer Ther 2013 |
Why This Matters
This is the defining differentiation evidence: ICT2700 is functionally inert unless CYP1A1 is present, establishing it as a CYP1A1-biosensor prodrug rather than a broadly activated cytotoxin, which directly informs experimental design and procurement for CYP1A1-targeted studies.
- [1] Sutherland M, Gill JH, Loadman PM, Laye JP, Sheldrake HM, Illingworth NA, Alandas MN, Cooper PA, Searcey M, Pors K, Shnyder SD, Patterson LH. Antitumor activity of a duocarmycin analogue rationalized to be metabolically activated by cytochrome P450 1A1 in human transitional cell carcinoma of the bladder. Mol Cancer Ther. 2013 Jan;12(1):27-37. doi: 10.1158/1535-7163.MCT-12-0405. PMID: 23033491. View Source
